molecular formula C9H18ClNO B2412562 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride CAS No. 1955553-83-9

3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride

Cat. No.: B2412562
CAS No.: 1955553-83-9
M. Wt: 191.7
InChI Key: DYXANXBLMDKULU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylmethylamine with formaldehyde and subsequent cyclization to form the azetidine ring . The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with active sites, inhibiting or modulating the function of the target molecule . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutyl-3-(methoxymethyl)azetidine hydrochloride is unique due to the combination of the cyclobutyl and methoxymethyl groups attached to the azetidine ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-cyclobutyl-3-(methoxymethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-11-7-9(5-10-6-9)8-3-2-4-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXANXBLMDKULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C2CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-83-9
Record name 3-cyclobutyl-3-(methoxymethyl)azetidine hydrochloride
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